molecular formula C19H19N3O4S B2945151 2,3-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946340-71-2

2,3-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2945151
CAS No.: 946340-71-2
M. Wt: 385.44
InChI Key: ZCMZWVBZZLVAII-UHFFFAOYSA-N
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Description

This compound features a 2,3-dimethoxy-substituted benzamide core linked via an ethyl chain to a pyridazinone ring system substituted with a thiophen-2-yl group. The pyridazinone moiety (6-oxo-1,6-dihydropyridazine) is a key heterocyclic scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects. The 2,3-dimethoxybenzamide fragment may contribute to solubility and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-15-6-3-5-13(18(15)26-2)19(24)20-10-11-22-17(23)9-8-14(21-22)16-7-4-12-27-16/h3-9,12H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMZWVBZZLVAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that belongs to the class of pyridazinones. This compound has drawn attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 399.47 g/mol. The compound features a complex structure that includes a benzamide moiety, a pyridazine ring, and a thiophene group, which contribute to its biological activity.

Property Value
Molecular FormulaC20H21N3O4S
Molecular Weight399.47 g/mol
Purity≥ 95%

Inhibition of Human Leukocyte Elastase

Research indicates that this compound exhibits significant biological activity as a human leukocyte elastase inhibitor. HLE plays a crucial role in the pathogenesis of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By inhibiting this enzyme, the compound may offer therapeutic benefits in treating these diseases.

The mechanism by which this compound inhibits HLE involves selective binding to the active site of the enzyme. The structural complexity of the compound allows for specific interactions that enhance its inhibitory potency compared to simpler analogs. This selectivity is essential for minimizing potential side effects associated with broader-spectrum inhibitors.

Study on Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated several derivatives of pyridazinones for their anti-inflammatory properties. Among these, this compound was highlighted for its potent inhibition of HLE with an IC50 value significantly lower than that of standard inhibitors used in clinical settings .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and metabolic stability. In vitro assays showed that it maintains effective concentrations over extended periods, indicating potential for once-daily dosing regimens in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Based Analogs

Compounds sharing the pyridazinone core but differing in substituents provide insights into structure-activity relationships (SAR):

Table 1: Key Pyridazinone Derivatives
Compound Name/ID Substituents on Benzylidene Moiety Melting Point (°C) Key Spectral Features (IR, NMR) Reference
Target Compound 2,3-Dimethoxybenzamide + thiophene Not reported C=O (pyridazinone), C=N (hydrazide), C-O (methoxy) -
N’-(2,3-Dimethoxybenzylidene)-hydrazide (Compound 5, ) 2,3-Dimethoxy 249–250 C=O (1680 cm⁻¹), C=N (1600 cm⁻¹), 1H-NMR: δ 3.85 (OCH₃)
N’-(3,5-Dimethoxybenzylidene)-hydrazide (Compound 6, ) 3,5-Dimethoxy 232–233 C=O (1675 cm⁻¹), C=N (1595 cm⁻¹), 1H-NMR: δ 3.80 (OCH₃)
N’-(2,4,6-Trimethoxybenzylidene)-hydrazide (Compound 7, ) 2,4,6-Trimethoxy 254–255 C=O (1690 cm⁻¹), N-H (3300 cm⁻¹), 1H-NMR: δ 3.75 (OCH₃)

Key Observations :

  • Methoxy Positioning : The target compound’s 2,3-dimethoxy arrangement (vs. 3,5- or 2,4,6-substitution in analogs) may alter steric hindrance and electronic distribution, impacting binding affinity.
  • Thiophene vs.

Benzamide Derivatives with Methoxy/Aromatic Groups

Benzamide-based compounds with variable methoxy and aromatic substituents highlight the role of the benzamide moiety:

Table 2: Benzamide Analogs
Compound Name/ID Substituents Melting Point (°C) Yield Key Features Reference
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide, ) 3,4-Dimethoxyphenethylamine 90 80% Simple benzamide; no heterocyclic core
Rip-D (2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, ) 3,4-Dimethoxy + 2-hydroxybenzamide 96 34% Hydroxy group increases polarity

Key Observations :

  • Polarity and Solubility: The target compound’s 2,3-dimethoxybenzamide group may offer intermediate polarity compared to Rip-B (non-polar) and Rip-D (polar hydroxy group).

Thiophene-Containing Analogs

Thiophene substituents are critical in modulating bioactivity:

Table 3: Thiophene-Based Compounds
Compound Name/ID Core Structure Key Features Reference
Compound 127 (N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide, ) Piperidine-thiophene-carbonyl High binding energy (−9.1 kcal/mol) in SARS-CoV-2 studies
Compound 2 (N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, ) Benzimidazole-pyrazole-thiophene Fluorescent antagonist for P2Y2 receptor

Key Observations :

  • Thiophene vs. Thiophene Carbonyl : The target compound’s thiophen-2-yl group (vs. thiophene-2-carbonyl in Compound 127) may reduce electrophilicity, enhancing metabolic stability.

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